N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a hydroxyphenyl group, and a piperidinylacetamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinylacetamide derivatives and bromophenyl compounds. Examples are:
- N-(4-bromophenyl)acetamide
- 4-(trifluoromethyl)benzylamine
Uniqueness
N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20BrF3N2O2 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C20H20BrF3N2O2/c21-16-4-6-17(7-5-16)25-18(27)13-26-10-8-19(28,9-11-26)14-2-1-3-15(12-14)20(22,23)24/h1-7,12,28H,8-11,13H2,(H,25,27) |
InChI Key |
VZFYLYDCFXBFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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